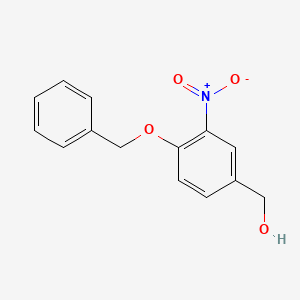

(4-(Benzyloxy)-3-nitrophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-nitro-4-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTBLDHANBUNQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545430 | |

| Record name | [4-(Benzyloxy)-3-nitrophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104102-92-3 | |

| Record name | [4-(Benzyloxy)-3-nitrophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Benzyloxy 3 Nitrophenyl Methanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. semanticscholar.org For (4-(Benzyloxy)-3-nitrophenyl)methanol, two primary strategic disconnections are considered, which in turn suggest logical forward-synthetic pathways.

The most common retrosynthetic approach involves a functional group interconversion (FGI) of the primary alcohol to a more stable and synthetically versatile aldehyde. This leads to the precursor, 4-(benzyloxy)-3-nitrobenzaldehyde. From this intermediate, two key bond disconnections are analyzed:

C-O Ether Bond Disconnection: The bond between the phenolic oxygen and the benzyl (B1604629) group is a logical point for disconnection. This retrosynthetic step points to 4-hydroxy-3-nitrobenzaldehyde (B41313) and a benzyl halide (e.g., benzyl bromide) as the precursors. This strategy is based on the well-established Williamson ether synthesis.

C-N Bond Disconnection (via FGI): A further retrosynthetic step involves the removal of the nitro group via FGI. This leads back to 4-hydroxybenzaldehyde (B117250), a common commodity chemical. The synthesis would then proceed by introducing the nitro group and then the benzyl ether.

An alternative, though less common, disconnection breaks the C-O ether bond first, leading to 4-hydroxy-3-nitrobenzyl alcohol and a benzyl halide. This route is viable but depends on the availability and stability of the starting alcohol. The first strategy, proceeding through the aldehyde intermediate, is generally preferred due to the high reactivity and utility of aromatic aldehydes in synthesis.

Precursor Compound Design and Synthesis Pathways

Based on the retrosynthetic analysis, the most efficient synthesis pathway begins with a simple, commercially available precursor and builds complexity through a sequence of controlled reactions. The pathway commencing with 4-hydroxybenzaldehyde is a well-documented and robust method.

Pathway Overview:

Nitration: The synthesis begins with the electrophilic nitration of 4-hydroxybenzaldehyde. The hydroxyl (-OH) and aldehyde (-CHO) groups direct the incoming nitro (-NO₂) group to the position ortho to the hydroxyl group and meta to the aldehyde, yielding 4-hydroxy-3-nitrobenzaldehyde.

O-Benzylation (Protection): The phenolic hydroxyl group of 4-hydroxy-3-nitrobenzaldehyde is then protected as a benzyl ether. This is typically achieved by reacting it with benzyl bromide or benzyl chloride in the presence of a base. This step yields the key intermediate, 4-(benzyloxy)-3-nitrobenzaldehyde. chemicalbook.com

Reduction: The final step is the selective reduction of the aldehyde functionality to a primary alcohol. This transformation converts 4-(benzyloxy)-3-nitrobenzaldehyde into the target molecule, this compound, without affecting the nitro group or the benzyl ether.

This multi-step pathway allows for the precise installation of each functional group, leveraging established and high-yielding chemical transformations.

Table 1: Key Precursors and Intermediates

| Compound Name | Role in Synthesis | Starting Material or Intermediate |

|---|---|---|

| 4-Hydroxybenzaldehyde | Initial aromatic precursor | Starting Material |

| 4-Hydroxy-3-nitrobenzaldehyde | Nitrated precursor | Intermediate |

| Benzyl Bromide | Source of the benzyloxy protecting group | Reagent |

| 4-(Benzyloxy)-3-nitrobenzaldehyde | Key aldehyde intermediate | Intermediate |

Key Reaction Steps and Conditions for Formation

The introduction of the nitro group onto the aromatic ring is a critical step that establishes the required 3-nitro substitution pattern. This is accomplished through an electrophilic aromatic substitution reaction.

Reagents and Conditions: The nitration of 4-hydroxybenzaldehyde is typically carried out using a mixture of concentrated nitric acid (HNO₃) and a stronger acid, most commonly sulfuric acid (H₂SO₄). researchgate.net The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is exothermic and requires careful temperature control, often conducted at low temperatures (e.g., 0-10 °C) to prevent over-nitration and side reactions.

Regioselectivity: The outcome of the reaction is governed by the directing effects of the substituents already on the ring. The powerful activating and ortho-, para-directing effect of the hydroxyl group dominates over the deactivating, meta-directing effect of the aldehyde group. Consequently, the nitronium ion is directed primarily to the positions ortho to the hydroxyl group. Steric hindrance can influence the ratio of isomers, but the formation of 4-hydroxy-3-nitrobenzaldehyde is the major product. rsc.org

To prevent the acidic phenolic proton from interfering with subsequent reactions, the hydroxyl group is protected as a benzyl ether. The Williamson ether synthesis is the most common and effective method for this transformation.

Mechanism: This reaction involves the deprotonation of the phenolic hydroxyl group by a base to form a more nucleophilic phenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl bromide) in an Sₙ2 reaction to form the benzyl ether.

Optimization: The reaction conditions can be optimized to maximize yield and minimize side reactions. A variety of bases and solvents can be employed, with the choice depending on the substrate's reactivity and solubility. Potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) is a common and effective combination. chemspider.com For more sensitive substrates, milder bases may be used. The reaction is often heated to increase the rate of reaction. chemspider.com

Table 2: Optimized Conditions for Williamson Ether Synthesis

| Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | DMF | 80-100 °C | High |

| Potassium Carbonate (K₂CO₃) | Acetone | Reflux (40–60°C) | Good to High |

| Sodium Hydride (NaH) | THF | 0 °C to Room Temp | Very High |

Alternative methods for benzylation include using benzyl trichloroacetimidate (B1259523) under acidic conditions, which can be advantageous for substrates that are unstable in basic media. organic-chemistry.org

The final step in the primary synthetic pathway is the introduction of the methanol (B129727) functionality. This is achieved by the selective reduction of the aldehyde group in 4-(benzyloxy)-3-nitrobenzaldehyde.

Reducing Agents: A mild reducing agent is required to selectively reduce the aldehyde without affecting the reducible nitro group or causing cleavage of the benzyl ether. Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this purpose. It is a chemoselective agent that readily reduces aldehydes and ketones but does not typically reduce nitro groups or cleave benzyl ethers under standard conditions.

Reaction Conditions: The reduction is typically performed in a protic solvent such as methanol or ethanol (B145695) at room temperature or below. chemicalbook.com The reaction is generally clean and high-yielding, providing the desired this compound after a simple workup procedure.

Catalytic Approaches in this compound Synthesis

While the primary synthesis route often relies on stoichiometric reagents, catalytic methods can be incorporated to enhance efficiency.

The reduction of the aldehyde to the alcohol can be achieved via catalytic hydrogenation. However, this approach requires careful selection of the catalyst and conditions to ensure selectivity. Many standard hydrogenation catalysts, such as Palladium on carbon (Pd/C) with hydrogen gas (H₂), would non-selectively reduce the aldehyde, the nitro group, and also cleave the benzyl ether. organic-chemistry.org Therefore, for the synthesis of the target compound, chemical reductants like NaBH₄ are often preferred for their superior chemoselectivity.

Catalysis can, however, play a role in other stages. For instance, in the benzyloxy protection step (Williamson ether synthesis), a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt can be used. A PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase containing the benzyl halide, often leading to faster reaction rates, milder conditions, and improved yields.

Transition Metal Catalysis

Transition metal catalysis offers a powerful toolkit for forging chemical bonds with high precision and efficiency, often under mild conditions. researchgate.net While specific applications of these catalysts for the direct synthesis of this compound are not extensively documented, the principles of transition metal catalysis can be applied to key steps in its synthesis, suggesting pathways for significant improvement over traditional routes.

Potential applications include:

C-H Functionalization: A significant advancement would be the direct, regioselective C-H nitration of (4-(Benzyloxy)phenyl)methanol using a transition metal catalyst. This approach would circumvent the need for harsh superacid conditions (HNO₃/H₂SO₄), potentially leading to higher selectivity, reduced acid waste, and improved safety. Catalytic systems, often involving palladium, rhodium, or copper, are known to facilitate the activation of C-H bonds, enabling their functionalization.

Cross-Coupling Reactions: The synthesis of the precursor, (4-(Benzyloxy)phenyl)methanol, can be envisioned via transition metal-catalyzed cross-coupling reactions. For example, a palladium-catalyzed Buchwald-Hartwig or Ullmann-type coupling between 4-(hydroxymethyl)phenol and a benzyl halide could offer a more efficient and versatile route to the requisite benzyl ether linkage compared to the traditional Williamson ether synthesis.

Catalytic Reduction: The nitro group of this compound is a versatile functional handle, often reduced to an amine for further elaboration. Transition metal catalysis, particularly using palladium, platinum, or nickel catalysts with hydrogen gas (H₂), provides a clean and highly efficient method for this transformation, yielding (3-Amino-4-(benzyloxy)phenyl)methanol with water as the only byproduct.

The table below summarizes potential transition metal-catalyzed reactions relevant to the synthesis of this compound and its precursors.

| Reaction Type | Catalyst Example | Substrates | Potential Advantage |

| C-H Nitration | Pd, Cu, or Ru complexes | (4-(Benzyloxy)phenyl)methanol | Avoids strong acids, improves regioselectivity |

| Etherification | Pd or Cu catalysts | 4-(hydroxymethyl)phenol, Benzyl halide | Broader substrate scope, milder conditions |

| Nitro Reduction | Pd/C, PtO₂, Raney Ni | This compound | High yield, clean conversion, atom economy |

Organocatalysis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a major pillar of modern synthesis, complementing metal-based and enzymatic catalysis. A key advantage is the ability to readily construct chiral catalysts for asymmetric synthesis, providing access to enantiomerically enriched products.

For the synthesis of this compound and its derivatives, organocatalysis presents several intriguing possibilities:

Asymmetric Synthesis: While the parent molecule is achiral, many of its downstream applications may involve chiral centers. Research on the synthesis of closely related structures has demonstrated the power of organocatalysis. For instance, the enantioselective reduction of 4-benzyloxy-3-nitrophenyl-α-bromoacetophenone to its corresponding chiral bromoethanol derivative has been achieved with high yield and enantiomeric excess using a borane (B79455) (BH₃) complex with a polymer-bonded (R)-diphenylpyrrolidinemethanol organocatalyst. ciac.jl.cn This highlights the potential for creating chiral analogs starting from a ketone precursor of this compound.

Functional Group Transformations: Organocatalysts, such as N-heterocyclic carbenes (NHCs) or proline and its derivatives, could be employed to catalyze reactions at the benzylic alcohol. For example, an NHC-catalyzed oxidation could convert the alcohol to the corresponding aldehyde, (4-(Benzyloxy)-3-nitrobenzaldehyde), under mild conditions.

The application of organocatalysis is particularly valuable where metal contamination of the final product is a concern, a common issue in pharmaceutical synthesis.

| Catalysis Type | Organocatalyst Example | Potential Reaction | Benefit |

| Asymmetric Reduction | Chiral prolinol derivatives | Reduction of a ketone precursor | Access to enantioenriched products ciac.jl.cn |

| Oxidation | N-Heterocyclic Carbenes (NHCs) | Alcohol to aldehyde | Mild conditions, metal-free |

| Michael Addition | Proline, Thioureas | Addition to α,β-unsaturated systems | C-C bond formation mdpi.com |

Biocatalytic Considerations

Biocatalysis leverages the exquisite selectivity and efficiency of enzymes to perform chemical transformations. These reactions are typically conducted in aqueous media under mild temperature and pH conditions, aligning perfectly with the principles of green chemistry.

While a dedicated biocatalytic route to this compound has not been established, several classes of enzymes could be applied to its synthesis or modification:

Oxidoreductases: Enzymes such as alcohol dehydrogenases (ADHs) could be used for the stereoselective reduction of the corresponding aldehyde, (4-(Benzyloxy)-3-nitrobenzaldehyde), to furnish the alcohol product. This would be particularly powerful for generating chiral, isotopically labeled, or other specialized variants.

Nitroreductases: A key biocatalytic transformation would be the reduction of the nitro group. Nitroreductases are enzymes that can selectively reduce aromatic nitro groups to amines using common biological cofactors like NADH or NADPH. This enzymatic method avoids the high pressures and flammable hydrogen gas associated with catalytic hydrogenation and the stoichiometric waste from metal-based reducing agents (e.g., SnCl₂, Fe/HCl).

Lipases: For derivatization, lipases could be employed for the enantioselective acylation of the alcohol group in a process known as kinetic resolution. This would allow for the separation of a racemic mixture of a chiral derivative, providing access to single-enantiomer products.

The use of biocatalysis offers a pathway to highly selective and environmentally benign processes, reducing reliance on traditional chemical reagents.

Green Chemistry Principles Applied to Synthesis Routes

The application of green chemistry principles is essential for developing sustainable chemical manufacturing processes that minimize environmental impact and enhance safety. beilstein-journals.org The synthesis of this compound can be critically evaluated through this lens to identify areas for improvement.

Solvent Selection and Minimization

Solvents constitute a major portion of the mass in a typical chemical reaction and are a primary source of waste. The traditional nitration of (4-(Benzyloxy)phenyl)methanol uses concentrated sulfuric acid not only as a catalyst but also as the solvent, a practice that generates large volumes of corrosive acidic waste. Subsequent workup and purification steps often employ hazardous and environmentally persistent organic solvents like dichloromethane (B109758) or chloroform.

Adopting green chemistry principles involves a radical rethinking of solvent use:

Solvent Selection Guides: Utilizing established solvent selection guides can aid in replacing hazardous solvents with more benign alternatives. ubc.ca Solvents are ranked based on health, safety, and environmental criteria. For example, volatile chlorinated solvents could be replaced with esters like ethyl acetate, alcohols like ethanol, or bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.com

Minimization and Solvent-Free Reactions: The ideal scenario is to minimize or eliminate solvent use entirely. nih.gov Investigating solid-state nitration or reactions using a melt of the starting material could drastically reduce waste.

Alternative Media: Water is the ultimate green solvent. While the organic substrates may have low solubility, the use of phase-transfer catalysts or surfactant technology can enable reactions in aqueous media.

The following table compares conventional solvents with greener alternatives.

| Parameter | Conventional Solvent (e.g., Dichloromethane) | Greener Alternative (e.g., Ethyl Acetate) |

| Origin | Petrochemical | Often bio-based potential |

| Toxicity | Suspected carcinogen, high toxicity | Lower toxicity |

| Environmental Fate | Persistent, ozone-depleting potential | Readily biodegradable |

| Safety | High volatility, non-flammable | Flammable, but lower vapor pressure |

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy are inherently less wasteful.

The conventional synthesis of this compound via electrophilic nitration can be analyzed as follows:

C₁₄H₁₄O₂ + HNO₃ → C₁₄H₁₃NO₄ + H₂O

(Note: H₂SO₄ is a catalyst/dehydrating agent and is not included in the ideal stoichiometric calculation)

| Compound | Formula | Molar Mass ( g/mol ) |

| (4-(Benzyloxy)phenyl)methanol | C₁₄H₁₄O₂ | 214.26 |

| Nitric Acid | HNO₃ | 63.01 |

| Total Reactant Mass | 277.27 | |

| This compound | C₁₄H₁₃NO₄ | 259.26 |

| Water | H₂O | 18.01 |

The theoretical atom economy is calculated as:

% Atom Economy = (Mass of desired product / Total mass of reactants) x 100

% Atom Economy = (259.26 / 277.27) x 100 = 93.5%

While the atom economy of the nitration itself is high, this calculation does not account for the sulfuric acid used in vast excess or the waste generated during workup and purification. A truly efficient synthesis would strive for high atom economy in conjunction with high chemical yield and minimal waste generation (a high Reaction Mass Efficiency). researchgate.net Methodologies like catalytic C-H functionalization or addition reactions, which incorporate all reactant atoms into the product, are ideal for maximizing atom economy. rsc.org

Sustainable Reagent Utilization

The choice of reagents has a profound impact on the sustainability of a synthetic route. The classic nitration procedure relies on stoichiometric or excess quantities of highly corrosive and hazardous reagents.

A greener approach focuses on several key areas:

Catalytic Reagents: Replacing stoichiometric reagents with catalytic alternatives is a core principle of green chemistry. rsc.org For nitration, developing solid acid catalysts (e.g., zeolites, Nafion) that can be easily recovered and reused would eliminate the aqueous waste stream associated with sulfuric acid.

Alternative Nitrating Agents: Milder and more selective nitrating agents, such as dinitrogen pentoxide (N₂O₅) in a suitable solvent or metal nitrate (B79036) salts with a catalyst, could offer safer and more controlled processes.

Renewable Feedstocks: On a broader scale, the sustainability of the entire synthetic chain should be considered. This involves exploring routes to the aromatic core and the benzyl protecting group from renewable, bio-based feedstocks rather than petrochemical sources. For example, lignin, a major component of biomass, is a rich source of substituted phenolic compounds that could serve as starting materials.

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound can be transformed from a conventional process into a modern, efficient, and sustainable chemical operation.

Stereochemical Control in Analogous Synthetic Routes

While specific studies detailing the stereoselective synthesis of this compound are not extensively documented in publicly available literature, the principles of achieving stereochemical control in the synthesis of analogous chiral benzylic alcohols are well-established. These methodologies can be categorized into several key strategies, primarily focusing on the asymmetric reduction of a prochiral ketone or aldehyde precursor, or the stereoselective addition of nucleophiles.

A primary and widely employed strategy for establishing a chiral center, such as the one in a substituted benzyl alcohol, is the asymmetric reduction of the corresponding prochiral aldehyde, in this case, 4-(benzyloxy)-3-nitrobenzaldehyde. This transformation can be achieved with high enantioselectivity using various chiral reducing agents or catalyst systems.

One of the most effective methods involves the use of chiral oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS). The CBS reduction utilizes a chiral catalyst to activate a borane reducing agent, directing the hydride delivery to one face of the aldehyde carbonyl group. This method is renowned for its high enantioselectivity and predictability for a wide range of substrates. The stereochemical outcome can often be predicted based on the catalyst's chirality.

Another powerful approach is transfer hydrogenation, which typically employs a chiral transition metal catalyst, often based on ruthenium, rhodium, or iridium, with a chiral ligand. The hydrogen source is frequently an alcohol, such as isopropanol, or formic acid. The transfer of hydrogen from the source to the aldehyde is mediated by the chiral catalyst, leading to the formation of one enantiomer of the alcohol in excess.

Enzymatic reductions also offer a highly selective and environmentally benign alternative. Ketoreductases (KREDs) are enzymes that can reduce aldehydes and ketones with exceptional enantio- and regioselectivity under mild reaction conditions. A wide variety of commercially available KREDs, both "R"-selective and "S"-selective, can be screened to find an optimal enzyme for the reduction of 4-(benzyloxy)-3-nitrobenzaldehyde.

Beyond asymmetric reduction, stereochemical control can be introduced through the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the substrate, directing the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, a chiral auxiliary could be incorporated into the aldehyde, guiding the nucleophilic addition to the carbonyl group.

Furthermore, developments in transition-metal-catalyzed asymmetric benzylic substitution reactions present another avenue for creating chiral benzylic alcohol derivatives. nih.gov These methods often involve the dearomatization of an aromatic ring followed by a stereoselective reaction. nih.gov While more complex, these routes can provide access to highly functionalized and stereochemically rich products. Density functional theory (DFT) calculations have been employed to understand the stereochemical outcomes of such reactions, which are often governed by the nucleophilic attack on a key intermediate. nih.gov

The following table summarizes some of the potential stereoselective methods applicable to the synthesis of chiral this compound based on analogous systems.

| Method | Catalyst/Reagent Type | Typical Chiral Source | General Applicability |

| Asymmetric Reduction | CBS Catalyst with Borane | Chiral Oxazaborolidine | Wide range of aldehydes and ketones |

| Transfer Hydrogenation | Chiral Ru, Rh, or Ir Complexes | Chiral Ligands (e.g., BINAP) | Aldehydes and ketones |

| Enzymatic Reduction | Ketoreductases (KREDs) | Enzyme's Chiral Active Site | Broad substrate scope, mild conditions |

| Chiral Auxiliary | Covalently bonded chiral group | Various chiral molecules | Directs stereoselective transformations |

The choice of a specific method would depend on factors such as the desired enantiomeric excess, scalability, cost of reagents and catalysts, and compatibility with the nitro and benzyloxy functional groups present in the target molecule. Given the electron-withdrawing nature of the nitro group, its influence on the electronic properties of the aldehyde and, consequently, on the stereoselectivity of the reduction would need to be carefully considered and optimized.

Chemical Transformations and Reaction Mechanisms of 4 Benzyloxy 3 Nitrophenyl Methanol

Transformations Involving the Nitro Group

The aromatic nitro group is a powerful electron-withdrawing group, which significantly influences the reactivity of the benzene (B151609) ring. It strongly activates the ring for nucleophilic aromatic substitution and can itself be transformed into other functional groups, most notably an amino group.

Reduction Reactions to Amino Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, yielding the corresponding anilines which are precursors to a wide array of more complex molecules. This conversion can be achieved through various methods, including catalytic hydrogenation and chemical reduction using metals in acidic media.

Catalytic Hydrogenation: A common and clean method for this reduction is catalytic hydrogenation. This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.

Chemical Reduction: Another widely used method involves the use of metals in acidic conditions, such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). This method is particularly useful when catalytic hydrogenation might be complicated by the presence of other reducible functional groups. For a structurally similar compound, 4-benzyloxy-3-chloronitrobenzene, treatment with tin(II) chloride dihydrate in acidic ethanol (B145695) effectively reduces the nitro group to an amine in excellent yield without cleaving the benzyl (B1604629) ether or the chloro group semanticscholar.org. This suggests a similar outcome would be expected for (4-(Benzyloxy)-3-nitrophenyl)methanol.

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Hydrogen Source/Solvent | Typical Conditions | Product |

|---|---|---|---|

| Pd/C | H₂ (gas) | Room temperature to moderate heat, atmospheric or elevated pressure | (4-(Benzyloxy)-3-aminophenyl)methanol |

| SnCl₂·2H₂O | Ethanol / HCl | Reflux | (4-(Benzyloxy)-3-aminophenyl)methanol |

| Fe | Acetic Acid or NH₄Cl(aq) | Heating | (4-(Benzyloxy)-3-aminophenyl)methanol |

Nucleophilic Aromatic Substitution with Nitro Group Activation

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. While the benzyloxy group is not a typical leaving group for a standard SNAr reaction, the nitro group's activation can facilitate the substitution of other groups or even hydrogen atoms on the ring under specific conditions .

In the case of this compound, the nitro group is meta to the benzyloxy group, which does not favor direct nucleophilic substitution of the benzyloxy group via a classic SNAr mechanism. However, the nitro group does activate the ring towards Nucleophilic Aromatic Substitution of Hydrogen (SNAr-H). In such reactions, a nucleophile attacks an electron-deficient hydrogen-bearing carbon atom, often facilitated by an oxidizing agent to remove the hydride ion. For the closely related compound, 4-benzyloxy-3-nitrobenzaldehyde, the nitro group activates the ring, making it susceptible to such transformations .

Reactions at the Benzyloxy Moiety

The benzyloxy group serves as a common protecting group for phenols and alcohols due to its relative stability and the various methods available for its removal.

Deprotection Methodologies (Hydrogenolysis, Acidic, Lewis Acidic)

The removal of the benzyl ether to unveil the free phenol (B47542) is a crucial step in many synthetic pathways. Several methods are available, and the choice depends on the presence of other functional groups in the molecule.

Hydrogenolysis: This is one of the most common and mildest methods for benzyl ether deprotection. It is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate (B1220265) researchgate.net. This method is highly efficient but can be incompatible with other reducible functional groups, such as alkenes or alkynes. For this compound, the nitro group would also be reduced under these conditions. Therefore, hydrogenolysis is typically performed after the nitro group has been reduced or if the simultaneous reduction of both groups is desired.

Acidic Cleavage: Strong protic acids like trifluoroacetic acid (TFA) can cleave benzyl ethers, particularly when a cation scavenger such as thioanisole (B89551) or pentamethylbenzene (B147382) is used to trap the resulting benzyl cation and prevent side reactions scispace.com. This method is suitable for molecules that can withstand strong acidic conditions.

Lewis Acidic Cleavage: Lewis acids, such as boron tribromide (BBr₃), are powerful reagents for the cleavage of ethers, including benzyl ethers lookchem.comresearchgate.net. The reaction proceeds via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon. This method is often effective when other methods fail but requires careful control of stoichiometry and reaction conditions to avoid unwanted side reactions.

Table 2: Deprotection Methods for Benzyl Ethers

| Reagent | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| H₂, Pd/C | Alcohols, THF, Ethyl Acetate | Room temperature, 1 atm H₂ | Also reduces the nitro group. |

| TFA, Thioanisole | Dichloromethane (B109758) | Room temperature | Suitable for acid-stable molecules. |

| BBr₃ | Dichloromethane | Low temperature to room temperature | Potent but can be harsh. |

Functional Group Interconversions of the Benzyl Ether

While less common than deprotection, the benzyloxy group itself can potentially undergo transformations. However, the stability of the ether linkage generally limits these reactions to cleavage under the conditions described above.

Reactivity of the Methanol (B129727) Functionality

The primary alcohol (methanol) functionality is a versatile handle for a variety of chemical transformations, including oxidation, esterification, and etherification.

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the product. Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane will typically yield the aldehyde, (4-(benzyloxy)-3-nitrobenzaldehyde). Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will lead to the carboxylic acid, (4-(benzyloxy)-3-nitrobenzoic acid).

Esterification: The alcohol can be converted to an ester through reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride). The Fischer esterification, involving reaction with a carboxylic acid in the presence of a catalytic amount of strong acid, is a common method. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can be used for milder esterification conditions sci-hub.st.

Etherification: The alcohol can be converted into an ether by reaction with an alkyl halide under basic conditions (Williamson ether synthesis). For example, deprotonation of the alcohol with a base like sodium hydride followed by reaction with an alkyl halide (e.g., methyl iodide) would yield the corresponding methyl ether.

Table 3: Reactions of the Methanol Functionality

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation (to aldehyde) | PCC, DMP | (4-(Benzyloxy)-3-nitrobenzaldehyde) |

| Oxidation (to carboxylic acid) | KMnO₄, Jones Reagent | (4-(Benzyloxy)-3-nitrobenzoic acid) |

| Esterification | R-COOH, H⁺ catalyst | (4-(Benzyloxy)-3-nitrophenyl)methyl ester |

| Etherification | 1. NaH, 2. R-X | 4-(Benzyloxy)-3-nitro-1-((alkoxy)methyl)benzene |

Oxidation Reactions (Aldehyde, Carboxylic Acid)

The primary alcohol moiety of this compound can be selectively oxidized to either the corresponding aldehyde, 4-(benzyloxy)-3-nitrobenzaldehyde, or further to the carboxylic acid, 4-(benzyloxy)-3-nitrobenzoic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

Common oxidizing agents for the conversion to the aldehyde include pyridinium chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). For the formation of the carboxylic acid, stronger oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed. The presence of the electron-withdrawing nitro group can influence the reactivity of the benzylic alcohol, potentially requiring tailored oxidation protocols to achieve high yields and selectivity. It is crucial to avoid overoxidation to the carboxylic acid when the aldehyde is the desired product. beilstein-journals.org

Table 1: Oxidation Reactions of this compound

| Desired Product | Reagents | Typical Conditions |

| 4-(Benzyloxy)-3-nitrobenzaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |

| 4-(Benzyloxy)-3-nitrobenzaldehyde | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dichloromethane (DCM), Low Temperature (-78 °C to RT) |

| 4-(Benzyloxy)-3-nitrobenzoic acid | Potassium permanganate (KMnO4) | Aqueous acetone (B3395972), Reflux |

| 4-(Benzyloxy)-3-nitrobenzoic acid | Chromium trioxide (CrO3), Sulfuric acid | Acetone (Jones oxidation) |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by acids (e.g., sulfuric acid, p-toluenesulfonic acid) or proceed in the presence of a base (e.g., pyridine (B92270), triethylamine) when using acyl chlorides.

Etherification, the formation of an ether linkage, can be achieved under Williamson ether synthesis conditions. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the presence of the benzyloxy group, selective etherification of the primary alcohol requires careful control of reaction conditions. An efficient method for the transformation of benzyl alcohols into their methyl or ethyl ethers has been established using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol or ethanol. researchgate.net

Nucleophilic Substitution Reactions (e.g., Halogenation, Amination)

The benzylic alcohol can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For instance, reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can introduce a chlorine or bromine atom, respectively, at the benzylic position, forming 4-(benzyloxy)-1-(chloromethyl)-2-nitrobenzene or 4-(benzyloxy)-1-(bromomethyl)-2-nitrobenzene.

Once halogenated, the benzylic position becomes susceptible to attack by various nucleophiles. For example, reaction with ammonia (B1221849) or primary/secondary amines can lead to the corresponding benzylic amines. Similarly, other nucleophiles like cyanide or azide (B81097) can be introduced. The electron-withdrawing nitro group ortho to the benzylic position can influence the rate of these substitution reactions.

Condensation Reactions

This compound, or more commonly its aldehyde derivative, can participate in condensation reactions to form larger molecules. For instance, the aldehyde can undergo aldol (B89426) condensation with ketones or other enolizable carbonyl compounds in the presence of a base to form α,β-unsaturated ketones (chalcones). rsc.org It can also be used in Wittig reactions with phosphorus ylides to generate alkenes.

Furthermore, radical condensation reactions of benzylic alcohols with acetamides have been developed to produce 3-arylpropanamides. researchgate.netdtu.dk This type of transformation offers a direct method for C-C bond formation from the alcohol.

Multi-step Reaction Sequences Utilizing this compound

This compound serves as a versatile starting material in various multi-step synthetic sequences. A common strategy involves the initial oxidation of the alcohol to the aldehyde or carboxylic acid, followed by further transformations. For example, the resulting 4-(benzyloxy)-3-nitrobenzaldehyde can be a key intermediate in the synthesis of heterocyclic compounds or more complex aromatic systems.

Another important synthetic route involves the reduction of the nitro group to an amine. This transformation, typically achieved through catalytic hydrogenation (e.g., H2, Pd/C) or using reducing agents like tin(II) chloride, yields 3-amino-4-(benzyloxy)phenyl)methanol. This amino alcohol is a valuable precursor for the synthesis of various substituted anilines and benzoxazines. The presence of both an amino and a hydroxyl group allows for a range of subsequent reactions, including diazotization, acylation, and cyclization reactions.

The strategic combination of reactions at the alcohol, the nitro group, and the aromatic ring allows for the construction of a wide array of complex molecules from this single precursor.

Mechanistic Studies of Key Transformations

While specific mechanistic studies focused exclusively on this compound are not extensively documented in publicly available literature, the mechanisms of its key transformations are well-established in organic chemistry.

Kinetic Investigations

Kinetic studies of reactions involving substituted benzyl derivatives often provide insights into the electronic effects of substituents on reaction rates. For nucleophilic substitution reactions at the benzylic position of derivatives of this compound, the rate would be influenced by the electron-withdrawing nature of the ortho-nitro group. This group can stabilize the transition state of S_N2 reactions and any potential carbocationic intermediate in S_N1-type processes.

In the context of nucleophilic aromatic substitution (S_NAr), where a nucleophile might displace a suitable leaving group on the aromatic ring (not the benzyloxy or nitro group in this specific molecule), the nitro group plays a crucial role in activating the ring towards attack. Kinetic isotope effect (KIE) studies and computational analyses have provided evidence that prototypical S_NAr reactions, which are traditionally thought to proceed via a two-step addition-elimination mechanism involving a Meisenheimer complex, may in some cases proceed through a concerted mechanism. nih.gov The presence of a strongly electron-withdrawing substituent like a nitro group is often a key factor in favoring the stepwise mechanism. nih.gov

For oxidation reactions, kinetic investigations would likely focus on the rate-determining step, which often involves the cleavage of the C-H bond at the benzylic position. The electronic environment of the aromatic ring, influenced by the benzyloxy and nitro groups, would affect the stability of any radical or charged intermediates formed during the oxidation process.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique utilized to elucidate reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. In the context of this compound, while specific isotopic labeling studies are not extensively documented in the current body of scientific literature, the principles can be applied to understand its reactivity, particularly in the oxidation of the benzylic alcohol functional group. By substituting specific atoms with their heavier isotopes (e.g., hydrogen with deuterium (B1214612), 12C with 13C, or 16O with 18O), it is possible to gain insights into bond-breaking and bond-forming steps, as well as to determine kinetic isotope effects (KIEs).

A primary application of isotopic labeling for this compound would be to investigate the mechanism of its oxidation to the corresponding aldehyde, (4-(benzyloxy)-3-nitrophenyl)formaldehyde. This can be achieved by synthesizing isotopically labeled versions of the starting material. For instance, deuterium labeling of the benzylic position to give (4-(benzyloxy)-3-nitrophenyl)(dideuterio)methanol would be particularly informative.

The kinetic isotope effect (KIE) is a key parameter that can be determined from such studies. The KIE is the ratio of the rate constant of a reaction with the unlabeled substrate (kH) to the rate constant with the deuterated substrate (kD). A primary KIE (kH/kD > 2) is typically observed when the C-H bond at the labeled position is broken in the rate-determining step of the reaction. For the oxidation of benzyl alcohol and its derivatives, significant primary KIEs have been reported, suggesting that the cleavage of the benzylic C-H bond is indeed the rate-limiting step.

For instance, in the oxidation of benzyl alcohol catalyzed by various reagents, the observed KIE values can vary, providing clues about the transition state of the reaction. While specific data for this compound is not available, a hypothetical study could yield results similar to those observed for related benzyl alcohols.

| Oxidizing Agent | Hypothetical kH/kD for this compound Oxidation | Implication for the Reaction Mechanism |

|---|---|---|

| Chromic Acid (H2CrO4) | ~6 | Indicates a rate-determining C-H bond cleavage, consistent with a hydride transfer or a radical mechanism. |

| Manganese Dioxide (MnO2) | ~10-15 | A large KIE suggests a well-defined transition state with significant C-H bond breaking. |

| Ruthenium-based Oxidants | Variable, can be >15 | Extremely high KIEs can point to quantum tunneling effects in the hydrogen transfer step. koreascience.kr |

Furthermore, 18O labeling of the hydroxyl group could be employed to trace the origin of the oxygen atom in the product and any intermediates. In reactions involving esterification or etherification, this can help to distinguish between competing pathways. Similarly, 13C labeling of the benzylic carbon would allow for its fate to be tracked in more complex transformations or degradation studies.

Transition State Analysis

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The study of the transition state provides fundamental insights into the reaction mechanism, kinetics, and the factors that control selectivity. For this compound, transition state analysis, primarily through computational methods such as Density Functional Theory (DFT), can illuminate the pathways of its various chemical transformations.

Given the lack of specific experimental or computational studies on the transition states of reactions involving this compound, we can infer the likely characteristics based on studies of analogous systems, such as the oxidation of benzyl alcohol and nucleophilic aromatic substitution on nitroaromatic compounds.

Transition State in the Oxidation of the Methanol Group:

The oxidation of the primary alcohol in this compound to an aldehyde is a key transformation. Computational studies on the oxidation of benzyl alcohol by various catalysts have provided detailed pictures of the corresponding transition states. unipa.itsemanticscholar.orgunipa.it For instance, in a metal-oxide catalyzed oxidation, the reaction typically proceeds through a transition state where the benzylic hydrogen is transferred to an oxygen atom of the catalyst.

The geometry of the transition state would involve an elongation of the C-H bond being broken and the formation of a new O-H bond with the oxidant. The presence of the electron-withdrawing nitro group and the bulky benzyloxy group in this compound would be expected to influence the geometry and energy of the transition state. The nitro group would likely increase the acidity of the benzylic proton, potentially lowering the activation energy for its abstraction.

Computational studies on benzyl alcohol oxidation have calculated the activation energies for different catalysts, which are indicative of the energy of the transition state relative to the reactants.

| Catalyst/Oxidant | Reaction Step | Calculated Activation Energy (kcal/mol) for Benzyl Alcohol | Reference |

|---|---|---|---|

| Au8 Cluster | H-abstraction from hydroxyl group | -26.3 (adsorption energy) | semanticscholar.org |

| Au6Pd2 Cluster | H-abstraction from hydroxyl group | -36.2 (adsorption energy) | semanticscholar.org |

| MnO2 Cluster | Oxidative dehydrogenation | 17.6 (73.5 kJ/mol) | unipa.it |

Transition State in Reactions of the Aromatic Ring:

The nitro-substituted aromatic ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). Theoretical studies on the reaction of nucleophiles with nitroaromatic compounds have shown that the reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, with the transition state leading to its formation being the rate-determining step. mdpi.com

In a hypothetical SNAr reaction on this compound, for example, the displacement of the benzyloxy group by a nucleophile, the transition state would involve the approach of the nucleophile to the carbon atom bearing the benzyloxy group, leading to a partial rehybridization of this carbon from sp2 to sp3. The negative charge would be delocalized onto the nitro group, stabilizing the transition state. The aromaticity of the ring is partially lost in the transition state. mdpi.com

Derivatization Strategies and Functionalization Approaches for 4 Benzyloxy 3 Nitrophenyl Methanol

Design Principles for Novel Derivatives

The design of novel derivatives of (4-(Benzyloxy)-3-nitrophenyl)methanol is guided by the goal of modulating its physicochemical properties and introducing new functionalities. The existing molecular framework offers a basis for systematic structural modifications. Key principles in the design of new derivatives include:

Modulation of Lipophilicity: The benzyloxy group imparts significant lipophilicity. This can be either enhanced or reduced by introducing different substituents. For instance, esterification or etherification of the primary alcohol with long alkyl chains can increase lipophilicity, while introducing polar groups like polyethylene (B3416737) glycol (PEG) chains would increase hydrophilicity.

Alteration of Electronic Properties: The electron-withdrawing nitro group strongly influences the electronic nature of the aromatic ring. This group can be reduced to an amine, which is electron-donating, thereby completely altering the electronic characteristics of the molecule. lkouniv.ac.in Such a transformation would also provide a new site for further functionalization, such as amide or sulfonamide formation.

Introduction of Reactive Handles: The primary alcohol is a prime site for introducing new "handles" for subsequent chemical transformations. It can be converted into a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions, or it can be transformed into an aldehyde or carboxylic acid via oxidation to enable reductive amination or amide coupling reactions, respectively.

Steric Control: The size and shape of the molecule can be systematically altered. Introducing bulky groups at the primary alcohol position or on the aromatic ring can be used to control the molecule's interaction with its environment and influence its conformational preferences.

These design principles allow for the rational development of new molecules based on the this compound scaffold, tailored to possess specific desired properties.

Functionalization of the Primary Alcohol Group

The primary alcohol (-CH₂OH) is a highly versatile functional group that serves as the principal site for a wide array of derivatization reactions.

Esterification: The primary alcohol of this compound can be readily converted into a wide range of esters. This is commonly achieved by reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. nih.gov Alternatively, direct condensation with carboxylic acids can be promoted by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP), a process known as the Steglich esterification. These methods allow for the introduction of various acyl groups, from simple alkyls to more complex moieties. rsc.org

Etherification: The synthesis of ethers from the primary alcohol can be accomplished through several methods, most notably the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method is highly effective for preparing a variety of alkyl and aryl ethers. google.com Other methods include using reagents like 2-benzyloxy-1-methylpyridinium triflate, which allows for benzylation under neutral conditions. beilstein-journals.org

| Reaction Type | Reagents | Typical Conditions | Derivative Class |

|---|---|---|---|

| Esterification | Acetyl Chloride, Pyridine | Dichloromethane (B109758) (DCM), 0°C to RT | Acetate Ester |

| Esterification | Benzoic Acid, DCC, DMAP | DCM, RT | Benzoate Ester |

| Esterification | Acetic Anhydride, Pyridine | RT | Acetate Ester |

| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide | Tetrahydrofuran (THF), 0°C to RT | Methyl Ether |

| Etherification | 1. Potassium Hydride (KH) 2. Ethyl Bromide | THF, 0°C to RT | Ethyl Ether |

Urethane (Carbamate) Formation: Urethanes, also known as carbamates, are readily synthesized from the primary alcohol. A common method involves the reaction of the alcohol with an isocyanate (R-N=C=O). This reaction is often catalyzed by tertiary amines or organotin compounds and proceeds efficiently to yield the corresponding N-substituted urethane. An alternative two-step approach involves reacting the alcohol with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) to form a chloroformate intermediate. This activated intermediate is then treated with a primary or secondary amine to furnish the urethane. acs.org Similarly, activating the alcohol with p-nitrophenyl chloroformate creates a p-nitrophenyl carbonate, which is an excellent electrophile for reaction with amines to form carbamates. researchgate.net

Carbamide (Urea) Derivatives: While direct synthesis of carbamides from the alcohol is not standard, the alcohol can be a precursor to functionalities that lead to ureas. For instance, the alcohol could be converted to a primary amine via a Mitsunobu reaction with a nitrogen nucleophile followed by hydrolysis, or through conversion to an azide (B81097) followed by reduction. The resulting amine can then be reacted with an isocyanate to form a urea (B33335) derivative.

| Derivative Class | Reagents | Typical Conditions | Intermediate |

|---|---|---|---|

| Urethane | Phenyl Isocyanate, Triethylamine (cat.) | Toluene, Heat | Direct formation |

| Urethane | 1. Triphosgene, Pyridine 2. Aniline (B41778) | 1. DCM, 0°C 2. DCM, RT | Chloroformate |

| Urethane | 1. p-Nitrophenyl Chloroformate, Pyridine 2. Benzylamine | 1. DCM, 0°C to RT 2. DCM, RT | p-Nitrophenyl Carbonate |

This compound can serve as a monomer or a chain-terminating agent in the synthesis of oligomers and polymers.

Chain-Growth Polymerization: The primary alcohol can be functionalized with a polymerizable group. For example, esterification with acryloyl chloride or methacryloyl chloride would yield an acrylate (B77674) or methacrylate (B99206) monomer, respectively. This monomer could then undergo free-radical or controlled radical polymerization (e.g., RAFT or ATRP) to form a polymer with the (4-(benzyloxy)-3-nitrophenyl)methyl moiety as a pendant group along the polymer backbone.

Step-Growth Polymerization: The molecule can be incorporated into polymers such as polyesters or polyurethanes. In this context, it would act as a monofunctional unit (a chain stopper) that controls the molecular weight of the polymer. To be incorporated into the main chain, a second reactive group would need to be present on the molecule. For example, reduction of the nitro group to an amine would create a difunctional monomer—an amino alcohol—that could react with diacids to form poly(ester-amide)s or with diisocyanates to form poly(urethane-urea)s.

Modifications of the Aromatic Ring System

Further derivatization can be achieved by targeting the aromatic ring itself. These modifications are typically performed after the strategic removal of the benzyl (B1604629) protecting group.

The benzyl ether can be cleaved, most commonly via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst, Pd/C). This deprotection step unmasks the phenolic hydroxyl group, yielding (4-hydroxy-3-nitrophenyl)methanol. The electronic properties of this deprotected ring are dominated by the powerful activating and ortho, para-directing effect of the hydroxyl group and the strong deactivating and meta-directing effect of the nitro group. lkouniv.ac.in

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the substituents determine the position of the incoming electrophile. masterorganicchemistry.comwikipedia.org The hydroxyl group at C4 directs incoming electrophiles to the ortho positions (C3 and C5) and the para position (C1). The nitro group at C3 directs to the meta positions (C1 and C5).

The regiochemical outcome is determined by the cumulative effects:

Position C1: Occupied by the hydroxymethyl group.

Position C3: Occupied by the nitro group.

Position C5: This position is ortho to the strongly activating hydroxyl group and meta to the deactivating nitro group. Both substituents reinforce substitution at this site.

Therefore, electrophilic aromatic substitution on (4-hydroxy-3-nitrophenyl)methanol is expected to occur predominantly at the C5 position. nih.gov

| EAS Reaction | Reagents | Expected Major Product (Substituent at C5) |

|---|---|---|

| Bromination | Br₂, FeBr₃ or Acetic Acid | 5-Bromo-(4-hydroxy-3-nitrophenyl)methanol |

| Chlorination | Cl₂, FeCl₃ | 5-Chloro-(4-hydroxy-3-nitrophenyl)methanol |

| Nitration | HNO₃, H₂SO₄ (dilute, mild conditions) | (4-Hydroxy-3,5-dinitrophenyl)methanol |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ (may be low yielding due to deactivation) | (4-Hydroxy-5-methyl-3-nitrophenyl)methanol |

| Sulfonation | Fuming H₂SO₄ | 2-Hydroxy-5-(hydroxymethyl)-4-nitrobenzenesulfonic acid |

Metal-catalyzed Cross-coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net However, the native structure of this compound is not directly suitable for these reactions, as the benzylic alcohol is not a typical leaving group for oxidative addition steps in catalytic cycles like those of Suzuki, Sonogashira, or Heck reactions. harvard.eduorganic-chemistry.orgnih.gov Therefore, a preliminary derivatization of the alcohol to a more suitable electrophilic partner, such as a benzylic halide (e.g., bromide), is a necessary prerequisite.

Once converted to its benzylic bromide derivative, (4-(benzyloxy)-3-nitrophenyl)methyl bromide, the scaffold becomes amenable to a range of palladium-catalyzed cross-coupling reactions. These methods allow for the direct attachment of aryl, vinyl, or alkynyl groups to the benzylic position, significantly increasing molecular complexity.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C(sp³)–C(sp²) bond by coupling the benzylic bromide with an organoboron compound, typically an aryl or vinyl boronic acid or ester. nih.govnih.gov The reaction is generally carried out in the presence of a palladium catalyst and a base. harvard.eduorganic-chemistry.org The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine (B1218219) ligands often being effective for couplings at sp³-hybridized carbons. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp³)–C(sp) bond between the benzylic bromide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, such as an amine. organic-chemistry.org The resulting aryl-alkyne structures are valuable in materials science and as precursors for more complex heterocyclic systems.

Heck Reaction: While the Heck reaction classically involves the coupling of an aryl or vinyl halide with an alkene, variations for benzylic halides exist. wikipedia.orgorganic-chemistry.org This reaction would couple (4-(benzyloxy)-3-nitrophenyl)methyl bromide with an alkene to form a new C–C bond, yielding a substituted olefin product. The reaction requires a palladium catalyst and a base to regenerate the active catalyst. nih.gov

The table below outlines plausible conditions for these cross-coupling reactions, based on established methodologies for similar benzylic substrates.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Potential Product Structure |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | Ar-CH₂-Ph(OBn)(NO₂) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | R-C≡C-CH₂-Ph(OBn)(NO₂) |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | PhCH=CH-CH₂-Ph(OBn)(NO₂) |

Introduction of Diverse Chemical Scaffolds for Library Generation

The utility of this compound as a core structure in drug discovery is significantly enhanced by its capacity to serve as a scaffold for combinatorial library synthesis. griffith.edu.au By systematically modifying its key functional groups—the hydroxymethyl group, the nitro group, and the aromatic ring—a large and diverse set of analogues can be generated for screening purposes.

Functionalization of the Hydroxymethyl Group: The primary alcohol is a versatile handle for introducing diversity.

Oxidation: Oxidation of the alcohol yields the corresponding aldehyde, 4-(Benzyloxy)-3-nitrobenzaldehyde. This aldehyde can then participate in a wide array of subsequent reactions, including reductive amination with a diverse set of primary and secondary amines to form a library of substituted benzylamines. Further oxidation leads to 4-(benzyloxy)-3-nitrobenzoic acid, which can be coupled with various amines or alcohols to generate libraries of amides and esters, respectively.

Conversion to Halide: As mentioned previously, converting the alcohol to a benzylic halide opens the door to nucleophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the attachment of a wide range of carbon and heteroatom nucleophiles.

Functionalization via the Nitro Group: The nitro group is a key functional handle for derivatization.

Reduction to Amine: The most common and powerful transformation is the reduction of the nitro group to an amine, yielding (3-amino-4-(benzyloxy)phenyl)methanol. This aniline derivative is a versatile intermediate. It can be acylated with various carboxylic acids or sulfonylated with sulfonyl chlorides to produce extensive libraries of amides and sulfonamides. Furthermore, the amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents (e.g., -F, -Cl, -Br, -I, -CN, -OH) onto the aromatic ring.

Functionalization of the Aromatic Ring: While the existing substituents direct further electrophilic aromatic substitution to a specific position, this approach can be limited. A more robust strategy for diversifying the aromatic core involves halogenating the ring at the available position and subsequently using this new handle for metal-catalyzed cross-coupling reactions, as detailed in the previous section.

The following table summarizes the primary strategies for introducing chemical diversity using the this compound scaffold.

| Initial Functional Group | Transformation | Resulting Functional Group | Reaction for Library Generation | Example of Introduced Scaffold |

|---|---|---|---|---|

| -CH₂OH (Hydroxymethyl) | Oxidation | -CHO (Aldehyde) | Reductive Amination | Substituted Amines (e.g., Piperidine) |

| -CH₂OH (Hydroxymethyl) | Oxidation | -COOH (Carboxylic Acid) | Amide Coupling | Amino Acids, Heterocyclic Amines |

| -NO₂ (Nitro) | Reduction | -NH₂ (Amine) | Acylation | Aliphatic/Aromatic Carboxylic Acids |

| -NO₂ (Nitro) | Reduction | -NH₂ (Amine) | Sulfonylation | Aryl/Alkyl Sulfonyl Chlorides |

| -CH₂OH → -CH₂Br | Conversion to Halide | -CH₂Br (Benzylic Bromide) | Suzuki Coupling | Heteroaromatic Boronic Acids |

Through these derivatization strategies, this compound proves to be a valuable starting material for constructing diverse molecular libraries, facilitating the exploration of structure-activity relationships in various chemical and biological contexts.

Spectroscopic and Analytical Methodologies in Research on 4 Benzyloxy 3 Nitrophenyl Methanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

One-dimensional (1D) NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offers the initial and most direct insight into the molecule's structure.

¹H NMR: The proton NMR spectrum of (4-(Benzyloxy)-3-nitrophenyl)methanol would display distinct signals for each unique proton. The aromatic region would show complex splitting patterns corresponding to the protons on both the nitro-substituted ring and the benzyl (B1604629) group ring. Key signals would include a singlet for the benzylic methylene (B1212753) protons (-O-CH₂-Ph), a singlet or doublet for the hydroxymethyl protons (-CH₂OH), and multiplets for the aromatic protons. The integration of these signals confirms the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms. For this compound, distinct signals would be expected for the hydroxymethyl carbon, the benzylic ether carbon, and each of the aromatic carbons, including the quaternary carbons attached to the nitro, benzyloxy, and hydroxymethyl groups.

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would show correlations between adjacent protons on the aromatic rings, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is an essential step for definitively assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the -CH₂OH protons would correlate with the signal for the -CH₂OH carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for identifying connectivity around quaternary (non-protonated) carbons. For example, the protons of the benzylic methylene group (-O-CH₂-Ph) would show a correlation to the carbon atom on the main ring to which the benzyloxy group is attached, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond correlations, NOESY identifies nuclei that are close to each other in space. This can help confirm stereochemistry and conformation. In this molecule, a NOESY experiment could show a correlation between the benzylic methylene protons and the protons on the adjacent aromatic ring, confirming their spatial proximity.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds such as 4-nitrobenzyl alcohol and other substituted benzyl alcohols rsc.orgrsc.orgchemicalbook.comrsc.org.

Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H (Hydroxymethyl, -CH₂H ) | ~4.80 | s |

| H (Benzylic, -O-CH ₂-Ph) | ~5.20 | s |

| H-5 (Aromatic) | ~7.15 | d |

| H-2 (Aromatic) | ~7.30 - 7.50 | m |

| H-6 (Aromatic) | ~7.30 - 7.50 | m |

| H (Benzyl Ring, Ph-CH₂) | ~7.30 - 7.50 | m |

Table 2: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C (Hydroxymethyl, -C H₂OH) | ~64.0 |

| C (Benzylic, -O-C H₂-Ph) | ~71.0 |

| C-5 (Aromatic) | ~114.0 |

| C-2 (Aromatic) | ~124.0 |

| C-6 (Aromatic) | ~128.0 |

| C (Benzyl Ring, Ph-CH₂) | ~127.5 - 129.0 |

| C-1 (Aromatic, C-CH₂OH) | ~135.0 |

| C-3 (Aromatic, C-NO₂) | ~140.0 |

| C-4 (Aromatic, C-OBn) | ~150.0 |

| C (Quaternary, Benzyl Ring) | ~136.0 |

Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes in molecules, such as conformational changes or restricted bond rotation, that occur on the NMR timescale ox.ac.ukoxinst.com. For this compound, VT NMR could be employed to investigate the rotational freedom around single bonds.

At room temperature, free rotation around the C-O and C-C single bonds is typically fast, resulting in sharp, time-averaged NMR signals. However, if steric hindrance from the bulky benzyloxy and nitro groups restricts rotation around the C-CH₂OH or C-O-CH₂Ph bonds, cooling the sample could slow this rotation. If the rotation becomes slow enough on the NMR timescale, separate signals for different rotational isomers (rotamers) might be observed ox.ac.uk. The temperature at which these distinct signals merge into a single averaged peak is known as the coalescence temperature, which can be used to calculate the energy barrier for the rotational process. While significant rotational barriers are not strongly anticipated for this specific structure, VT NMR remains a valuable tool to confirm the absence of such dynamic phenomena or to study potential intermolecular interactions, like hydrogen bonding of the -CH₂OH group, which can also be temperature-dependent blogspot.com.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule. For this compound (C₁₄H₁₃NO₄), HRMS is crucial for confirming its molecular formula. By comparing the experimentally measured accurate mass with the calculated theoretical mass, the elemental formula can be confirmed, distinguishing it from other isomers or compounds with the same nominal mass.

Table 3: HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Mass (m/z) |

| [M+H]⁺ | C₁₄H₁₄NO₄⁺ | 260.0917 |

| [M+Na]⁺ | C₁₄H₁₃NO₄Na⁺ | 282.0737 |

| [M-H]⁻ | C₁₄H₁₂NO₄⁻ | 258.0772 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce product ions. Analyzing these fragments provides detailed structural information and helps to piece together the molecule's connectivity.

For this compound, a common fragmentation pathway in positive-ion mode would involve the cleavage of the benzyl group. The benzylic ether bond is relatively labile, and fragmentation would be expected to readily form a benzyl cation, which rearranges to the highly stable tropylium (B1234903) ion at m/z 91. This is a characteristic fragment for compounds containing a benzyl group nih.gov. Other likely fragmentations could include the loss of the hydroxymethyl group (-CH₂OH) or the nitro group (-NO₂).

Table 4: Predicted MS/MS Fragmentation Data for this compound (Based on [M+H]⁺ Precursor Ion at m/z 260.09)

| Fragment m/z | Proposed Fragment Structure/Loss |

| 242.08 | [M+H - H₂O]⁺ |

| 168.03 | [M+H - C₇H₇ - H]⁺ (Loss of benzyl radical) |

| 152.04 | [M+H - C₇H₇O]⁺ (Loss of benzyloxy radical) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, making these methods excellent for identifying the presence of these groups within a molecule.

For this compound, key vibrational bands would confirm the presence of its main functional groups:

O-H Stretch: A broad absorption band in the IR spectrum, typically around 3400-3200 cm⁻¹, would indicate the hydroxyl group (-OH) of the alcohol, with the broadening due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- groups) would be observed just below 3000 cm⁻¹.

N-O Stretches (Nitro Group): The nitro group (-NO₂) is characterized by two strong, distinct stretching bands in the IR spectrum: an asymmetric stretch around 1530-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹ researchgate.net. These are often very intense and diagnostic.

C-O Stretches: The C-O stretching vibrations from the alcohol and the ether linkages would appear in the fingerprint region, typically between 1260 cm⁻¹ and 1000 cm⁻¹.

Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region would confirm the presence of the aromatic rings.

Raman spectroscopy would provide complementary information. While the polar O-H and N-O groups give strong IR signals, the more symmetric and less polar aromatic ring vibrations often produce strong signals in the Raman spectrum, aiding in the complete vibrational assignment researchgate.net.

Table 5: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Alcohol (-OH) | O-H Stretch | 3400 - 3200 | Strong, Broad | Weak |

| Aromatic Rings | C-H Stretch | 3100 - 3000 | Medium | Strong |

| Methylene (-CH₂-) | C-H Stretch | 3000 - 2850 | Medium | Medium |

| Aromatic Rings | C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1530 - 1500 | Very Strong | Medium |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1350 - 1300 | Very Strong | Strong |

| Ether/Alcohol | C-O Stretch | 1260 - 1000 | Strong | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from the substituted aromatic ring. The electronic transitions are primarily of two types: π → π* and n → π*.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands. In aromatic systems, there are often multiple π → π* transitions. For instance, benzene (B151609) exhibits three such transitions: two E-bands around 180 and 200 nm, and a B-band at approximately 255 nm. wikipedia.org The substituents on the benzene ring in this compound—the benzyloxy, nitro, and hydroxymethyl groups—are expected to cause a bathochromic (red) shift, moving these absorption bands to longer wavelengths. This is due to the extension of the conjugated system and the electronic effects of the substituents.

The n → π* transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro and hydroxyl groups) to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower energy and have significantly lower molar absorptivities compared to π → π* transitions.

The nitro group, being a strong chromophore, will significantly influence the UV-Vis spectrum. Nitroaromatic compounds are known to have complex electronic excited states. aip.org The electronic transitions in these compounds are sensitive to the molecular structure and the solvent environment. Solvent polarity can induce shifts in the absorption maxima (solvatochromism). wikipedia.org

Based on data for related compounds, the expected UV-Vis absorption maxima for this compound are summarized in the table below.

| Expected Electronic Transition | Probable Wavelength Range (nm) | Expected Molar Absorptivity (ε) | Associated Chromophore |

| π → π | 250 - 350 | High ( > 10,000 L mol⁻¹ cm⁻¹) | Nitrated benzene ring |

| n → π | 300 - 400 | Low ( < 1,000 L mol⁻¹ cm⁻¹) | Nitro group, Hydroxyl group |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, the analysis of a closely related compound, (4-Nitrophenyl)methanol, provides a strong basis for predicting its solid-state characteristics. nih.gov

It is anticipated that this compound would crystallize in a common crystal system such as monoclinic or orthorhombic. The crystal packing will be significantly influenced by intermolecular interactions, primarily hydrogen bonding and π-π stacking.